![molecular formula C13H15N3O2 B15076594 Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is a compound that features a benzamide group linked to a hydroxyethyl chain, which is further connected to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide typically involves the coupling of a benzamide derivative with an imidazole-containing intermediate. One common method involves the use of N-Benzoyl-L-histidinol as a starting material . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzamide group can interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-Benzoyl-L-histidinol: A precursor in the synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide.
Imidazole derivatives: Compounds containing the imidazole ring, which share similar chemical properties.
Benzamide derivatives: Compounds containing the benzamide group, which may have similar biological activities.
Uniqueness
N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl chain and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3O2/c17-8-12(6-11-7-14-9-15-11)16-13(18)10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,14,15)(H,16,18) |
InChIキー |
IPXIXUBJMUPCMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
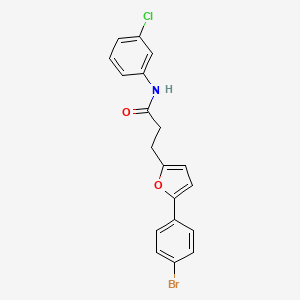



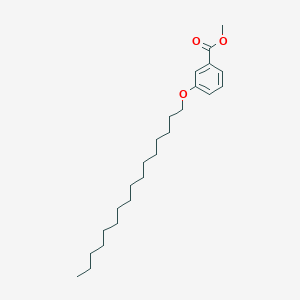
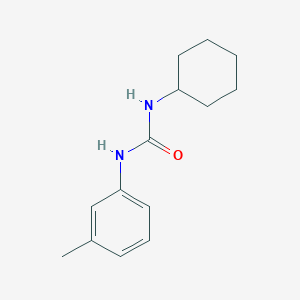


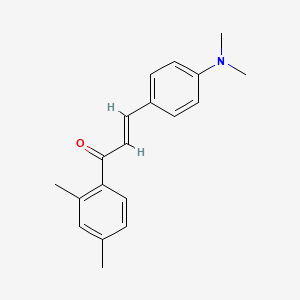
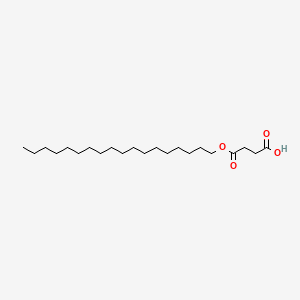
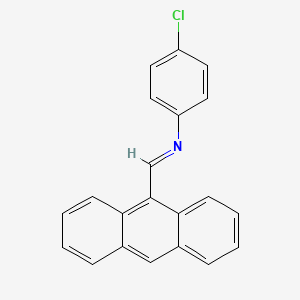

![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
